[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2ClH/c1-3-11-6-9-8-5(4-7)10(6)2;;/h3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHDJOAAKDOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-17-9 | |
| Record name | [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1461714-17-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C7H15ClN4S
- Molecular Weight : 222.74 g/mol
- CAS Number : 1461714-17-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit fungal growth and have shown promise against various bacterial strains. The compound in focus has been evaluated for its effectiveness against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
These results indicate that [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The IC50 values indicate that the compound can effectively reduce cell viability in these cancer cell lines, suggesting a potential role in cancer therapy .
The biological activity of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is believed to stem from its ability to interfere with critical cellular processes in both bacteria and cancer cells.
- Inhibition of Enzyme Activity : Triazole derivatives often act as enzyme inhibitors. They can inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways essential for microbial growth and proliferation.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
A study conducted by Farooq et al. (2023) examined the synthesis and biological evaluation of several triazole derivatives, including [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. The study reported significant antibacterial activity against resistant strains and promising anticancer efficacy in vitro .
Another investigation focused on the photophysical properties of triazole derivatives and their interactions with DNA, indicating potential applications in photodynamic therapy (PDT) . These findings support the versatility of triazole compounds in therapeutic applications.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial properties of triazole derivatives, including [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. The compound has been evaluated against various pathogens, showing significant antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
The results indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting its potential use in developing new antimicrobial agents.
Anticancer Applications
The anticancer properties of [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride have also been investigated. In vitro studies have shown cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These values indicate that the compound can effectively reduce cell viability in cervical and lung cancer cell lines, pointing towards its potential role in cancer therapy.
Case Studies
- Farooq et al. (2023) : This study focused on synthesizing and evaluating various triazole derivatives, including [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. The findings highlighted significant antibacterial activity against resistant strains and promising anticancer efficacy in vitro.
- Photodynamic Therapy Research : Another investigation explored the photophysical properties of triazole derivatives and their interactions with DNA. This research indicates potential applications in photodynamic therapy (PDT), showcasing the versatility of triazole compounds in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Hyperpolarizability : The target compound exhibits a hyperpolarizability nine times greater than urea, outperforming Thiazole Azo Dyes by a factor of five . This makes it superior for NLO applications compared to many analogues.
- Salt Forms : Dihydrochloride salts (e.g., target compound vs. 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine dihydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .
Antiviral and Antibacterial Agents
- Adamantane Derivative : Demonstrates marked activity against influenza and HIV viruses, attributed to the adamantane moiety’s ability to penetrate lipid membranes .
Enzyme Inhibition and Molecular Docking
- Triazole Derivatives with Aryl Groups: Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide exhibit activity in docking studies against FtsZ and DprE1 enzymes, critical for bacterial cell division .
- Target Compound: Limited docking data, but its ethylsulfanyl group may facilitate interactions with hydrophobic enzyme pockets .
Pharmacokinetic and Industrial Relevance
- Salt Forms and Stability : The dihydrochloride form of the target compound ensures stability under physiological conditions, similar to 4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride, which is used in stress treatment .
- Synthetic Accessibility: The target compound’s synthesis follows general triazole preparation methods (e.g., sodium ethoxide-mediated alkylation), akin to procedures for 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone .
Preparation Methods
Cyclization of Hydrazine Derivatives with Carbonyl Compounds
A common approach to 1,2,4-triazoles involves the cyclization of hydrazino derivatives with carbonyl-containing reagents. For example, hydrazino-formic acid esters reacted with trimethyl imidocarbonate at elevated temperatures in a suitable solvent (e.g., acetonitrile) yield substituted triazolinones, which can be further functionalized.
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl substituent at the 5-position is typically introduced via nucleophilic substitution or thiolation reactions on an appropriate triazole intermediate. This can involve the reaction of a 5-halogenated triazole with ethanethiol or ethylsulfanyl reagents under controlled conditions to yield the desired 5-(ethylsulfanyl) substitution.
Formation of the Methanamine Side Chain
The methanamine group at the 3-position is usually introduced by reductive amination or substitution reactions involving chloromethyl or bromomethyl triazole intermediates reacted with ammonia or amine sources, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt.
Detailed Preparation Procedure (Representative Example)
Based on patent literature and related triazole syntheses, a representative preparation method can be outlined as follows:
Research Findings and Optimization Parameters
Solvent Selection: Polar aprotic solvents such as acetonitrile or ethanol are preferred for cyclization and substitution steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
Temperature Control: Elevated temperatures (50–80°C) facilitate cyclization but require careful monitoring to avoid decomposition or side reactions.
Reaction Monitoring: Thin-layer chromatography (TLC) and mass spectrometry (MS) are essential for tracking reaction progress and confirming intermediate formation.
Purification: Recrystallization from ethanol or ethanol-water mixtures is commonly employed to obtain high-purity dihydrochloride salts.
Yield Optimization: Adjusting molar ratios of reagents, reaction times, and pH during amination and salt formation steps significantly impacts overall yield and purity.
Comparative Data on Preparation Conditions
Q & A
Basic: What are the established synthetic routes for [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. For example:
Thiosemicarbazide Formation : React ethyl thioisocyanate with methylhydrazine to form 4-methyl-1,2,4-triazole-3-thiol .
Sulfur Alkylation : Introduce the ethylsulfanyl group via nucleophilic substitution using ethyl bromide or iodide in basic media (e.g., KOH/EtOH) .
Methanamine Functionalization : React the triazole intermediate with formaldehyde under reductive amination conditions (e.g., NaBH₃CN) to introduce the methanamine group .
Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to yield the dihydrochloride salt .
Characterization : Intermediates are validated via LC-MS (Exact Mass: 195.0018 for core triazole ), ¹H/¹³C NMR (e.g., δ ~2.5 ppm for SCH₂CH₃ ), and elemental analysis (C: 34.2%, H: 5.1%, N: 25.4% theoretical).
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per GHS guidelines in ).
- Ventilation : Use fume hoods during weighing and dissolution due to potential HCl vapor release during salt dissociation .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers labeled "halogenated organic salts" .
- First Aid : For skin exposure, rinse with 0.1 M phosphate buffer (pH 7.4) to mitigate irritation from dihydrochloride .
Advanced: How can crystallographic data resolve discrepancies in reported molecular configurations of triazole derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism (e.g., thiol vs. thione forms) or stereochemical ambiguities. To address this:
Single-Crystal XRD : Use SHELXL to refine structures, focusing on bond lengths (C-S: ~1.75 Å vs. C=S: ~1.60 Å) and torsion angles to confirm substituent orientation.
DFT Calculations : Compare experimental XRD data with computed structures (e.g., B3LYP/6-31G*) to validate tautomeric forms .
Cross-Validation : Pair XRD with FT-IR (S-H stretch: ~2550 cm⁻¹ absent in thione form) and ¹H NMR (no exchangeable proton in thione) .
Advanced: What strategies optimize reaction yields for sulfur-containing triazole derivatives under varying pH conditions?
Methodological Answer:
Yields are pH-sensitive due to sulfur nucleophilicity and amine protonation:
- Alkaline Conditions (pH 10–12) : Enhance thiolate (S⁻) formation for alkylation (e.g., 80% yield with K₂CO₃ in DMF at 60°C ).
- Acidic Conditions (pH 4–6) : Favor protonated amines, reducing side reactions during reductive amination (e.g., 70% yield with NaBH₃CN in AcOH ).
- Buffered Systems : Use phosphate buffer (pH 7.4) for hydrolytically sensitive intermediates to balance reactivity and stability .
Advanced: How do structural modifications (e.g., ethylsulfanyl vs. methylsulfonyl) impact bioactivity in triazole-based compounds?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., SO₂Me) : Increase metabolic stability but reduce membrane permeability (logP decreases by ~0.8 units) .
- Electron-Donating Groups (e.g., SEt) : Enhance target binding via hydrophobic interactions (e.g., ΔG = -9.2 kcal/mol in docking studies with cytochrome P450 ).
- Salt Forms : Dihydrochloride improves aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) but may alter pharmacokinetics (e.g., faster renal clearance) .
Basic: What analytical techniques are recommended for purity assessment, and how are method parameters validated?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 150 mm, 3 µm) with 0.1% TFA in H₂O/MeCN (70:30 to 30:70 gradient over 20 min). Validate via spike recovery (98–102%) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1); Rf = 0.45 visualized under UV 254 nm .
- Elemental Analysis : Calibrate with acetanilide standard; %N deviation ≤0.3% indicates high purity .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?
Methodological Answer:
Conflicts often stem from:
Metabolic Instability : Use LC-MS/MS to identify metabolites (e.g., sulfoxide formation via CYP3A4 ).
Protein Binding : Measure plasma protein binding (e.g., >90% binding via ultrafiltration) to adjust effective concentrations .
Dosing Regimen : Optimize in vivo administration (e.g., BID dosing maintains plasma levels above IC₅₀) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
